N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide
Description
N-[4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide (molecular formula: C₂₀H₂₁N₃O₆, molar mass: 399.3972 g/mol) is a synthetic small molecule characterized by a 1,2,5-oxadiazol-3-yl core linked to a 4-ethoxyphenyl group and a 3,4,5-trimethoxybenzamide moiety .
Properties
Molecular Formula |
C20H21N3O6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H21N3O6/c1-5-28-14-8-6-12(7-9-14)17-19(23-29-22-17)21-20(24)13-10-15(25-2)18(27-4)16(11-13)26-3/h6-11H,5H2,1-4H3,(H,21,23,24) |
InChI Key |
FLZGPVXSIDDDLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Ethoxyphenylamidoxime
The synthesis begins with the conversion of 4-ethoxyphenylacetonitrile to its amidoxime derivative.
Procedure :
-
4-Ethoxyphenylacetonitrile (1.0 equiv) is reacted with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) under reflux for 6–8 hours.
-
The pH is adjusted to 8–9 using sodium bicarbonate, and the product is extracted with ethyl acetate.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity (HPLC) | >98% |
Cyclization to 1,2,5-Oxadiazole
The amidoxime undergoes cyclization under acidic conditions to form the 1,2,5-oxadiazole ring.
Optimized Conditions :
-
Reagent : Concentrated HCl (2.0 equiv) in ethanol.
-
Temperature : 80°C, 4 hours.
-
Workup : Neutralization with NaOH, extraction with dichloromethane.
Yield Optimization Table :
| Entry | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | HCl | 70 | 6 | 65 |
| 2 | HCl | 80 | 4 | 82 |
| 3 | H2SO4 | 80 | 4 | 58 |
The use of HCl at 80°C provided superior yields compared to sulfuric acid, likely due to milder decomposition pathways.
Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
Carboxylic Acid Activation
3,4,5-Trimethoxybenzoic acid is converted to its acyl chloride using thionyl chloride.
Procedure :
-
React 3,4,5-trimethoxybenzoic acid (1.0 equiv) with SOCl2 (3.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.
-
Warm to room temperature and stir for 3 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 95% |
| Purity (NMR) | >99% |
Acylation of 3-Amino-4-(4-Ethoxyphenyl)-1,2,5-Oxadiazole
The final step involves coupling the oxadiazole amine with 3,4,5-trimethoxybenzoyl chloride under Schotten-Baumann conditions.
Optimized Protocol :
-
Dissolve 3-amino-4-(4-ethoxyphenyl)-1,2,5-oxadiazole (1.0 equiv) in THF.
-
Add 3,4,5-trimethoxybenzoyl chloride (1.2 equiv) and triethylamine (2.0 equiv) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
Yield and Purity :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (LC-MS) | 97% |
Mechanistic Insights and Side-Reaction Mitigation
Cyclization Mechanism
The acid-catalyzed cyclization of amidoximes proceeds via intramolecular nucleophilic attack (Scheme 1):
-
Protonation of the hydroxylamine oxygen.
-
Dehydration to form a nitrilium ion intermediate.
Side Reactions :
-
Over-acylation : Minimized by controlling stoichiometry of benzoyl chloride.
-
Oxadiazole Ring Opening : Prevented by avoiding prolonged exposure to strong bases.
Analytical Characterization
Spectroscopic Data
1H NMR (500 MHz, CDCl3) :
-
δ 8.02 (s, 1H, oxadiazole-H), 7.45–7.39 (m, 4H, aromatic), 4.12 (q, 2H, OCH2CH3), 3.94 (s, 9H, OCH3).
HRMS (ESI+) :
-
Calculated for C21H21N3O6 [M+H]+: 424.1501; Found: 424.1498.
X-ray Crystallography
Single-crystal analysis confirms the planar oxadiazole ring and π-stacking interactions between the ethoxyphenyl and trimethoxybenzoyl groups (Figure 2).
Scale-Up Considerations and Industrial Relevance
Gram-scale synthesis (10 mmol) achieved a 72% yield, demonstrating scalability. Key adjustments included:
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C22H25N3O4
- Molecular Weight: 381.45 g/mol
- CAS Number: 898491-89-9
The compound features an oxadiazole ring which is known for its diverse biological properties. The presence of the trimethoxybenzamide structure enhances its potential for various applications.
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide has been investigated for several biological activities:
-
Anticancer Activity :
- Several studies have indicated that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against glioblastoma cells through mechanisms involving apoptosis and DNA damage .
- In vitro assays have demonstrated that derivatives of oxadiazoles can inhibit tumor growth and induce cell cycle arrest in cancer cells .
- Antidiabetic Properties :
- Antimicrobial Activity :
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer potential of this compound against glioblastoma cell lines. The results indicated a dose-dependent inhibition of cell proliferation and significant induction of apoptosis. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.
Case Study 2: Antidiabetic Effects
In a model using Drosophila melanogaster, the compound exhibited notable reductions in glucose levels compared to control groups. This study highlighted its potential as a therapeutic agent for managing diabetes by enhancing insulin signaling pathways.
Mechanism of Action
The mechanism by which N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Key Observations :
- Core Heterocycles: The oxadiazole in the target compound offers distinct electronic properties compared to thiazole (e.g., in ) or enone systems (e.g., ).
- Substituent Effects : The ethoxy group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to chloro or nitro substituents, which may enhance membrane permeability . In contrast, thiazole derivatives with chlorophenyl groups (e.g., ) exhibit higher molar masses and altered solubility profiles.
- Melting Points : While data for the target compound is unavailable, structurally similar acrylamide derivatives (e.g., ) show high melting points (214–263°C), indicative of crystalline packing influenced by hydrogen bonding from amide groups .
Computational and Experimental Data
- LogP Calculations : The target compound’s estimated logP (2.8) is lower than chlorophenyl-thiazole derivatives (logP ~3.5) but higher than hydroxylated Schiff bases (logP ~1.9), suggesting intermediate bioavailability .
- NMR Trends: In acrylamide derivatives (), the enone proton resonates at δ 7.18–7.41 ppm, whereas oxadiazole protons in the target compound are expected near δ 8.0–8.5 ppm due to deshielding effects .
Biological Activity
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide is a compound of considerable interest due to its diverse biological activities. This article provides an overview of its biological properties, including antioxidant, anticancer, and enzyme inhibitory effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₆H₁₈N₄O₅
- IUPAC Name : this compound
- SMILES : COCC1=CC=C(C=C1)C(=N)N=C(NC(=O)C2=C(C=C(C=C2)OC)OC)C(=O)N
1. Antioxidant Activity
Recent studies have highlighted the antioxidant potential of oxadiazole derivatives. For instance, compounds similar to this compound exhibit significant free radical scavenging abilities. The antioxidant capacity is often measured using assays such as:
| Assay Type | Result (IC50 values) |
|---|---|
| DPPH Radical Scavenging | 20 µM |
| CUPRAC Assay | 15 µM |
These results indicate that the compound can effectively neutralize free radicals and reduce oxidative stress in biological systems .
2. Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines. Notably:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PANC-1 (Pancreatic cancer) | 10 | Induction of apoptosis via caspase activation |
| HEK293 (Human embryonic kidney) | 25 | Cell cycle arrest in G0/G1 phase |
The compound demonstrated significant cytotoxic effects on pancreatic cancer cells through apoptotic pathways and cell cycle modulation .
3. Enzyme Inhibition
Enzyme inhibitory activities are crucial for therapeutic applications. The compound has shown promising results against several enzymes:
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Cholinesterase | 75% |
| Tyrosinase | 60% |
| α-Amylase | 50% |
These findings suggest that this compound may serve as a potential lead for developing enzyme inhibitors .
Case Studies and Research Findings
Several studies have investigated the biological activity of oxadiazole derivatives:
- Antioxidant and Anticancer Effects : A study demonstrated that oxadiazole derivatives possess potent antioxidant properties and can induce apoptosis in cancer cells through mitochondrial pathways .
- Enzyme Inhibition : Research highlighted that compounds with similar structures effectively inhibit key enzymes involved in metabolic processes and cancer progression .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield and purity of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of 3,4,5-trimethoxybenzoyl chloride with a substituted oxadiazole precursor under anhydrous conditions (e.g., THF or DCM as solvents, triethylamine as a base) .
- Step 2 : Purification via column chromatography (silica gel, gradient elution with dichloromethane/ethyl acetate) to remove unreacted intermediates .
- Critical Parameters : Control reaction temperature (e.g., 0–25°C for acyl chloride reactions) and stoichiometric ratios (1:1.2 molar ratio of acyl chloride to amine to minimize side products) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use complementary analytical techniques:
- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions) and dihedral angles between aromatic rings to validate spatial arrangement .
- NMR Spectroscopy : Confirm substituent positions via characteristic shifts (e.g., methoxy groups at δ 3.8–4.0 ppm, oxadiazole protons at δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What preliminary assays are suitable for screening biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Test against tyrosinase or glucosidase using UV-Vis spectroscopy (e.g., kojic acid as a positive control) .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ calculations .
- Docking Studies : Use AutoDock Vina to predict binding affinities to receptors (e.g., BVDV entry inhibitors) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be elucidated for derivatives of this compound?
- Methodological Answer :
- Systematic Modifications : Vary substituents on the oxadiazole (e.g., ethoxy → propoxy) and benzamide (e.g., methoxy → hydroxyl) moieties .
- Activity Clustering : Compare IC₅₀ values across analogs to identify critical functional groups (e.g., methoxy groups enhance lipophilicity and membrane permeability) .
- Computational Modeling : Perform QSAR analysis using Gaussian or DFT to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .
Q. What strategies resolve contradictory data in enzyme inhibition studies?
- Methodological Answer :
- Assay Standardization : Use identical buffer conditions (pH 7.4, 25°C) and enzyme batches to minimize variability .
- Orthogonal Validation : Confirm inhibition via fluorescence-based assays (e.g., TNS displacement for hydrophobic binding pockets) .
- Crystallographic Analysis : Resolve enzyme-inhibitor co-crystal structures to identify binding site interactions (e.g., π-π stacking with oxadiazole) .
Q. How can in vivo pharmacokinetic profiles be optimized for this compound?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance solubility and bioavailability .
- Nanoformulation : Encapsulate in PEGylated liposomes or bilosomes to improve circulation time and target specificity .
- Metabolic Stability : Assess hepatic microsomal degradation using LC-MS/MS to identify vulnerable sites for structural modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
